molecular formula C19H14O B12682378 12-Methylbenz(a)anthracen-3-ol CAS No. 16053-79-5

12-Methylbenz(a)anthracen-3-ol

Cat. No.: B12682378
CAS No.: 16053-79-5
M. Wt: 258.3 g/mol
InChI Key: NDQOBONPTUTUSI-UHFFFAOYSA-N
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Description

12-Methylbenz(a)anthracen-3-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the third carbon of the anthracene ring system. This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methylbenz(a)anthracen-3-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz(a)anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by hydroxylation using reagents such as potassium permanganate or osmium tetroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when required, it is produced using similar synthetic routes but scaled up with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

12-Methylbenz(a)anthracen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted aromatic compounds .

Scientific Research Applications

12-Methylbenz(a)anthracen-3-ol has several applications in scientific research:

Mechanism of Action

The biological activity of 12-Methylbenz(a)anthracen-3-ol is primarily due to its ability to form reactive intermediates that can interact with cellular components. The compound undergoes metabolic activation to form epoxides and diol-epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can cause mutations .

Comparison with Similar Compounds

Similar Compounds

  • 7,12-Dimethylbenz(a)anthracene
  • Benzo(a)pyrene
  • Chrysene

Uniqueness

12-Methylbenz(a)anthracen-3-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct metabolic pathways and forms unique DNA adducts, making it a valuable compound for studying specific types of chemical and biological interactions .

Properties

CAS No.

16053-79-5

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

12-methylbenzo[a]anthracen-3-ol

InChI

InChI=1S/C19H14O/c1-12-17-5-3-2-4-13(17)10-15-7-6-14-11-16(20)8-9-18(14)19(12)15/h2-11,20H,1H3

InChI Key

NDQOBONPTUTUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)O

Origin of Product

United States

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